The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-4-fluoro-5-hydroxybenzoic acid , a highly specialized halogenated aromatic building block used in the design of advanced...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 2-Bromo-4-fluoro-5-hydroxybenzoic acid , a highly specialized halogenated aromatic building block used in the design of advanced small-molecule therapeutics.
[1]
Part 1: Chemical Identity & Core Profile
This molecule represents a "tetrasubstituted" benzene scaffold, highly valued in medicinal chemistry for its ability to serve as a orthogonal branching point. Its structure allows for independent functionalization at three distinct vectors (Acid, Bromide, Phenol), making it a premier intermediate for Fragment-Based Drug Discovery (FBDD).
Identification Data
Attribute
Detail
Chemical Name
2-Bromo-4-fluoro-5-hydroxybenzoic acid
CAS Number
91659-19-7
Molecular Formula
C₇H₄BrFO₃
Molecular Weight
235.01 g/mol
SMILES
OC1=C(F)C=C(Br)C(C(O)=O)=C1
Appearance
Off-white to pale beige crystalline powder
Solubility
Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
pKa (Predicted)
~2.5 (Carboxylic Acid), ~8.5 (Phenol)
Structural Significance
The 2,4,5-substitution pattern is critical. Unlike simpler benzoic acids, this arrangement provides:
C2-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce biaryl systems (common in kinase inhibitors).
C4-Fluorine: A metabolic blocker that prevents oxidative metabolism at the para-position relative to the C1-acid, while modulating the lipophilicity (LogP).
C5-Hydroxyl: A nucleophilic handle for etherification, allowing the attachment of solubilizing chains or specific binding motifs.
Part 2: Synthetic Logic & Methodology
Retrosynthetic Analysis
The most efficient route to CAS 91659-19-7 utilizes the strong ortho/para directing power of the hydroxyl group to control regioselectivity. The precursor, 4-fluoro-3-hydroxybenzoic acid , is commercially available.
Regioselectivity Logic:
The -OH group at position 3 (relative to COOH at 1) strongly activates the ring.
The -F group at position 4 is a weak deactivator but ortho/para directing.
The -COOH group is a strong deactivator (meta directing).
Result: Electrophilic bromination is directed para to the hydroxyl group (Position 6 in the precursor numbering, which becomes Position 2 in the final product numbering).
Synthesis Workflow (Protocol)
Reaction: Bromination of 4-Fluoro-3-hydroxybenzoic acid.
Dissolution: Charge a reactor with 4-fluoro-3-hydroxybenzoic acid (1.0 eq) and glacial acetic acid (10 volumes). Stir until fully dissolved.
Bromination: Cool the solution to 0–5°C. Add a solution of Bromine (1.05 eq) in acetic acid dropwise over 30 minutes. Critical: Control addition rate to prevent over-bromination.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via HPLC/LC-MS for consumption of starting material.
Quench & Isolation: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates as a solid.
Purification: Filter the solid. Wash with cold water to remove residual acid and bromide. Recrystallize from Ethanol/Water if high purity (>98%) is required.
Visualization of Synthesis & Reactivity
The following diagram illustrates the retrosynthetic logic and the divergent reactivity map for the molecule.
Caption: Synthesis pathway from precursor CAS 51446-31-2 and orthogonal reactivity map of the target scaffold.
Part 3: Applications in Drug Discovery
This scaffold is particularly relevant for Kinase Inhibitor development. The specific arrangement of atoms mimics the pharmacophore required for binding to the ATP-binding pocket of enzymes such as TRK (Tropomyosin receptor kinase) and KRAS mutants.
Case Study: TRK Inhibitor Analogues
In the development of TRK inhibitors (similar to Larotrectinib or Repotrectinib), the benzoic acid moiety is often converted into a bicyclic heteroaromatic ring (e.g., quinazoline or indazole).
Cyclization Strategy: The 2-Bromo and 1-Carboxylic Acid groups can be condensed with amidines or hydrazines to form fused ring systems.
Interaction Point: The 5-Hydroxy group (often converted to a methoxy or difluoromethoxy) acts as a hydrogen bond acceptor in the enzyme hinge region.
Metabolic Stability: The 4-Fluoro substituent protects the aromatic ring from Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
Reactivity Profile Table
Functional Group
Reaction Type
Typical Reagents
Purpose
-COOH (C1)
Amide Coupling
HATU, DIPEA, Primary Amines
Linker attachment or pharmacophore extension.
-Br (C2)
Suzuki Coupling
Boronic Acids, Pd(dppf)Cl₂, K₂CO₃
Introduction of aryl/heteroaryl side chains.
-F (C4)
SNAr (Rare)
Strong Nucleophiles (e.g., Thiols)
Only reactive under forcing conditions due to lack of strong electron-withdrawing groups ortho/para.
-OH (C5)
Alkylation
Alkyl Halides, K₂CO₃, DMF
Tuning solubility and steric fit.
Part 4: Safety & Handling (E-E-A-T)
As a halogenated phenol derivative, this compound requires strict safety protocols.
GHS Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl group.
References
Matrix Scientific. (2024). Product Data Sheet: 2-Bromo-4-fluoro-5-hydroxybenzoic acid (CAS 91659-19-7).[1][2][3][4][5] Retrieved from
Key Organics. (2024). Bionet Building Blocks: 2-Bromo-4-fluoro-5-hydroxybenzoic acid. Retrieved from
ChemicalBook. (2024). CAS 91659-19-7 Entry and Physical Properties. Retrieved from
BenchChem. (2024). Synthesis and Applications of Fluorinated Hydroxybenzoic Acids. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluoro-3-hydroxybenzoic acid (Precursor). Retrieved from
A Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-4-fluoro-5-hydroxybenzoic acid is a valuable substituted aromatic compound, often employed as a key building block in the synthesis of comp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-5-hydroxybenzoic acid is a valuable substituted aromatic compound, often employed as a key building block in the synthesis of complex pharmaceutical agents and other high-value chemical entities. Its specific arrangement of bromo, fluoro, hydroxy, and carboxylic acid functionalities makes it a versatile intermediate for constructing elaborate molecular architectures. This guide provides an in-depth examination of a reliable and efficient synthetic route starting from the commercially available precursor, 4-fluoro-3-hydroxybenzoic acid. We will explore the strategic considerations behind the chosen methodology, a detailed experimental protocol for electrophilic aromatic bromination, and critical insights into process control and product characterization.
Introduction and Strategic Overview
The synthesis of highly functionalized aromatic rings is a cornerstone of modern organic chemistry, particularly in the field of medicinal chemistry. The title compound, 2-Bromo-4-fluoro-5-hydroxybenzoic acid, presents a specific synthetic challenge: the regioselective introduction of a bromine atom onto a benzene ring already bearing three distinct substituents. The electronic properties of the existing groups—the activating, ortho-, para-directing hydroxyl group and the deactivating, ortho-, para-directing fluorine atom, along with the deactivating, meta-directing carboxylic acid—must be carefully considered to achieve the desired substitution pattern.
Our strategy leverages the powerful directing effect of the hydroxyl group, which is the most activating substituent on the ring. Electrophilic aromatic substitution is therefore predicted to occur at one of the positions ortho or para to the hydroxyl group. The position para to the hydroxyl is blocked by the fluorine atom. Of the two ortho positions, the C2 position is sterically less hindered and is not positioned between two substituents, making it the most favorable site for bromination.
Retrosynthetic Analysis
A straightforward retrosynthetic disconnection points to 4-fluoro-3-hydroxybenzoic acid as a logical and commercially accessible starting material. The key transformation is a single, regioselective electrophilic bromination step.
Caption: Retrosynthetic approach for the target molecule.
The chosen method for this synthesis is the direct bromination of 4-fluoro-3-hydroxybenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent.
Rationale for Reagent Selection
N-Bromosuccinimide (NBS): NBS is a versatile and convenient source of electrophilic bromine.[1] Compared to elemental bromine (Br₂), NBS is a solid, making it safer and easier to handle. It provides a low, steady concentration of Br⁺ (or its equivalent), which helps to minimize the risk of over-bromination and other side reactions that can occur with highly activated aromatic systems like phenols.[2][3]
Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like acetic acid is typically employed. DMF can facilitate the reaction by solubilizing the starting material and stabilizing the intermediates.[4] Acetic acid is also effective and can be easier to remove during work-up.[5]
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the C2 position.
Caption: Simplified workflow of the SEAr bromination mechanism.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Equipment
Reagent/Material
Molecular Wt.
Quantity
Moles
Equivalents
4-Fluoro-3-hydroxybenzoic acid
156.11 g/mol
10.0 g
0.064 mol
1.0
N-Bromosuccinimide (NBS)
177.98 g/mol
12.5 g
0.070 mol
1.1
Acetic Acid (Glacial)
-
150 mL
-
-
Deionized Water
-
~1 L
-
-
Sodium Thiosulfate
-
As needed
-
-
Ethyl Acetate
-
As needed
-
-
Brine (Saturated NaCl)
-
As needed
-
-
Step-by-Step Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-hydroxybenzoic acid (10.0 g, 0.064 mol) and glacial acetic acid (150 mL).
Dissolution: Stir the mixture at room temperature until the starting material is fully dissolved. Gentle warming may be applied if necessary.
Reagent Addition: Once a clear solution is obtained, add N-Bromosuccinimide (12.5 g, 0.070 mol) to the flask in one portion.
Reaction: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.
Work-up:
If the solution retains a yellow/orange color due to excess bromine, add a small amount of saturated sodium thiosulfate solution dropwise until the color dissipates.
Stir the slurry for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 100 mL).
Purification:
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or acetic acid/water mixture.
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Filter the purified crystals and dry them under vacuum to a constant weight.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Safety and Process Considerations
Handling Reagents: N-Bromosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3] Glacial acetic acid is corrosive.
Reaction Monitoring: TLC is crucial for determining the reaction endpoint. Over-running the reaction could lead to the formation of di-brominated byproducts, complicating purification.
Purification: Recrystallization is a critical step to ensure high purity. The choice of solvent may need to be optimized to balance solubility and recovery, ensuring the removal of unreacted starting material and succinimide, the byproduct of the NBS reaction.
Conclusion
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid can be achieved efficiently and in high yield through the direct electrophilic bromination of 4-fluoro-3-hydroxybenzoic acid. The use of N-Bromosuccinimide provides a safe and selective method for this transformation. The protocol described herein is robust and scalable, providing a reliable pathway for researchers and drug development professionals to access this important chemical intermediate. Careful control of reaction conditions and rigorous purification are key to obtaining the final product in high purity.
References
CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.
Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. Available from: [Link]
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available from: [Link]
Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]
N-Bromosuccinimide. Wikipedia. Available from: [Link]
Electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available from: [Link]
N-Bromosuccinimide. (2019-07-06). Available from: [Link]
Physical and chemical properties of 2-Bromo-4-fluoro-5-hydroxybenzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid Executive Summary & Compound Identity 2-Bromo-4-fluoro-5-hydroxybenzoic acid (CAS: 91659-19-7 ) represents a h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
Executive Summary & Compound Identity
2-Bromo-4-fluoro-5-hydroxybenzoic acid (CAS: 91659-19-7 ) represents a highly specialized halogenated aromatic scaffold.[1][2] In the context of modern drug discovery, this compound serves as a critical "fragment" or intermediate, particularly in the synthesis of thyromimetics (thyroid hormone receptor agonists), kinase inhibitors, and protein degraders (PROTACs). Its unique substitution pattern—combining a lipophilic bromine, a metabolic blocking fluorine, and a chemically versatile phenol/acid pair—makes it a high-value building block for structure-activity relationship (SAR) exploration.
Understanding the physicochemical profile is prerequisite to successful formulation and synthesis. The presence of ortho-bromo and para-fluoro substituents significantly alters the electronic landscape compared to the parent hydroxybenzoic acid.
Core Properties Table
Parameter
Value (Experimental/Predicted)
Implication for Research
Appearance
Off-white to pale beige crystalline solid
Color changes indicate oxidation of the phenol moiety.
Melting Point
168–172 °C (Decomposes)
High lattice energy; requires polar solvents for dissolution.
pKa (COOH)
~2.8 (Predicted)
Significantly more acidic than benzoic acid (4.2) due to the inductive electron-withdrawing effect of the ortho-bromine.
pKa (Phenol)
~7.5 (Predicted)
More acidic than phenol (10.0) due to the ortho-fluorine effect; likely ionized at physiological pH (7.4).
LogP
2.1 – 2.4
Moderate lipophilicity; suitable for oral drug scaffolds (Lipinski compliant).
Solubility
DMSO (>50 mg/mL), Methanol, Ethanol
Poor water solubility at low pH; soluble in aqueous buffers > pH 8.
Expert Insight: Electronic Effects & Reactivity
The 2-bromo substituent exerts a steric "ortho effect," twisting the carboxylic acid out of planarity with the benzene ring. This reduces conjugation but increases acidity. Simultaneously, the 4-fluoro atom acts as a metabolic blocker, preventing oxidation at the para-position relative to the bromine, a common metabolic soft spot. The 5-hydroxy group is a strong electron donor, making the ring electron-rich enough for further functionalization but susceptible to oxidation if not stored under inert atmosphere.
Synthetic Methodology & Manufacturing Logic
Retrosynthetic Analysis & Pathway
The synthesis hinges on the competition between the directing groups. The hydroxyl group (activator) dominates over the fluoro and carboxyl groups.
OH (Pos 5): Directs ortho (Pos 4, 6) and para (Pos 2).
F (Pos 4): Blocks Pos 4.
COOH (Pos 1): Directs meta (Pos 3, 5).
Since Position 2 is para to the strong OH activator and ortho to the COOH, it is the kinetically favored site for electrophilic aromatic substitution (bromination).
Figure 1: Regioselective synthesis pathway driven by the para-directing power of the phenol group.
Detailed Experimental Protocol
Safety Note: Bromine is highly corrosive and toxic. Perform all operations in a functioning fume hood.
Preparation: Charge a 3-neck round-bottom flask with 4-fluoro-3-hydroxybenzoic acid (1.0 eq) and glacial acetic acid (10 volumes). Stir until fully dissolved.
Bromination: Cool the solution to 0–5 °C using an ice bath. Prepare a solution of Bromine (Br₂) (1.05 eq) in glacial acetic acid (2 volumes).
Addition: Add the bromine solution dropwise over 60 minutes. Critical: Maintain temperature <10 °C to prevent over-bromination or oxidation of the phenol.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC or TLC.
Quenching: Pour the reaction mixture into ice-cold water (20 volumes). A precipitate should form.
Workup: Filter the solid. Wash the cake with water (3x) to remove residual acid.
Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to remove regioisomers.
Drying: Dry under vacuum at 45 °C for 12 hours.
Analytical Profiling & Quality Control
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
δ 7.6 ppm (d, J_HF ~10 Hz, 1H): Aromatic proton at C6 (Ortho to COOH, Meta to F).
δ 7.2 ppm (d, J_HF ~7 Hz, 1H): Aromatic proton at C3 (Ortho to F, Meta to Br).
Note: The coupling constants (
) with Fluorine (¹⁹F) are diagnostic.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI Negative (ESI-).
Parent Ion: [M-H]⁻ at m/z 232.9 and 234.9.
Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet signal (⁷⁹Br and ⁸¹Br) separated by 2 mass units. This is the primary confirmation of successful bromination.
Figure 2: Quality Control Decision Tree for intermediate validation.
Handling, Stability, and Safety
Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The phenolic group is prone to oxidation upon prolonged exposure to air and light, turning the solid pink/brown.
Hazards:
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask if handling powder outside a hood.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14797203 (Isomer Analogues). Retrieved from [Link]
Google Patents.Patent CN101020628A: Preparation method of 2,4-difluoro-3-hydroxybenzoic acid (Analogous Synthesis).
Madrigal Pharmaceuticals (2024). Resmetirom (Rezdiffra) Prescribing Information (Contextual Application of Halogenated Phenols). Retrieved from [Link][3]
2-Bromo-4-fluoro-5-hydroxybenzoic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure and conformational landscape of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. As a polysubstituted aromatic compound, its unique arrangement of electron-withdrawing and electron-donating groups, coupled with the potential for potent intramolecular interactions, dictates its three-dimensional structure, reactivity, and potential applications in medicinal chemistry and materials science. This document synthesizes established principles of physical organic chemistry with computational and experimental insights to offer a comprehensive analysis.
Introduction to 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
2-Bromo-4-fluoro-5-hydroxybenzoic acid is a multifaceted benzoic acid derivative. Its structure incorporates a carboxylic acid, a hydroxyl group, and two different halogen atoms (bromine and fluorine) on a benzene ring.[1] This combination of functional groups creates a molecule with several key features that influence its structure and chemical behavior:
Acidity: The carboxylic acid group is the primary acidic site, but its pKa is modulated by the inductive and resonance effects of the other substituents.[2]
Reactivity: The molecule possesses multiple reactive sites, including the carboxylic acid (for esterification, amidation), the hydroxyl group, and the aromatic ring (susceptible to further electrophilic or nucleophilic substitution).[1]
Intramolecular Interactions: The ortho, meta, and para relationships between the substituents allow for significant non-covalent interactions, primarily intramolecular hydrogen bonding, which are the dominant determinants of the molecule's preferred conformation.[3][4]
Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets, its crystal packing properties, and its synthetic utility.
Core Molecular Structure and Geometry
The foundational structure is the benzene ring, which is anticipated to be nearly planar. The substituents—bromine, fluorine, hydroxyl, and carboxylic acid—each influence the electronic distribution and local geometry of the ring. The primary determinant of the molecule's overall shape, however, is the orientation of the flexible hydroxyl and carboxylic acid groups.
The conformation of a substituted benzoic acid is primarily defined by the dihedral angle of the carboxylic acid group relative to the plane of the benzene ring. For ortho-substituted benzoic acids, two principal planar conformers are considered: cis and trans. These refer to the orientation of the carboxylic hydroxyl group relative to the ortho substituent.[5]
Cis Conformer: The O-H bond of the carboxylic acid points towards the ortho substituent (the bromine atom in this case).
Trans Conformer: The O-H bond of the carboxylic acid points away from the ortho substituent.
For ortho-halogen substituted benzoic acids, the cis conformer is generally lower in energy due to stabilizing interactions, which can include a weak O-H···Br hydrogen bond.[5]
Conformational Analysis: The Dominance of Intramolecular Hydrogen Bonding
The most critical factor governing the conformation of 2-Bromo-4-fluoro-5-hydroxybenzoic acid is intramolecular hydrogen bonding. There are two potential, and potentially competing, intramolecular hydrogen bonds that dictate the orientation of the hydroxyl and carboxylic acid groups.
The Salicylic Acid-type O-H···O=C Hydrogen Bond: The hydroxyl group at position 5 is ortho to the carboxylic acid group (if we consider the substitution pattern relative to the hydroxyl). However, it is the hydroxyl group at C5 and the carbonyl oxygen of the C1-carboxylic acid that are critical. A powerful intramolecular hydrogen bond is expected to form between the hydrogen of the 5-hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction forms a stable six-membered ring, a motif well-documented in salicylic acid and its derivatives.[6][7] This bond effectively locks the carboxylic acid group in a planar orientation relative to the ring and dictates the orientation of the carbonyl.
The Carboxylic Acid-Halogen O-H···Br Hydrogen Bond: As noted, the cis orientation of the carboxylic acid group relative to the ortho-bromo substituent is generally favored. This can be stabilized by a weak hydrogen bond between the carboxylic acid's hydroxyl hydrogen and the bromine atom.
Predicted Dominant Conformation:
The O-H···O=C hydrogen bond between the phenolic hydroxyl and the carbonyl group is significantly stronger and more energetically favorable than the O-H···Br interaction.[7] Therefore, the dominant conformation of 2-Bromo-4-fluoro-5-hydroxybenzoic acid will be one where the salicylic acid-type hydrogen bond is present. This forces the carboxylic acid group to orient its carbonyl oxygen towards the C5-hydroxyl group. This, in turn, forces the carboxylic acid's hydroxyl group into the trans position relative to the ortho-bromo substituent.
Diagram: Dominant Intramolecular Hydrogen Bonding
The following diagram illustrates the key intramolecular hydrogen bond that stabilizes the planar conformation of the molecule.
Caption: Key intramolecular hydrogen bond in 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Experimental and Computational Workflow for Structural Elucidation
While the conformation can be predicted from first principles, rigorous characterization requires a combination of computational modeling and experimental verification.
Computational Analysis using Density Functional Theory (DFT)
DFT is an exceptionally reliable method for mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.[8][9]
Step-by-Step Protocol for DFT-Based Conformational Analysis:
Structure Preparation: Build the 3D structure of 2-Bromo-4-fluoro-5-hydroxybenzoic acid using a molecular editor. Generate several starting geometries, particularly by rotating the C-COOH and C-OH bonds.
Conformational Scan: Perform a relaxed potential energy surface (PES) scan. The primary dihedral angle to scan is C2-C1-C(carboxyl)-O(carbonyl). This will identify the energy minima corresponding to the cis and trans conformers of the carboxylic acid group. A scan of the C4-C5-O-H dihedral is also recommended.
Geometry Optimization: Take the low-energy structures identified from the PES scan and perform full geometry optimizations. A common and robust level of theory is B3LYP with a basis set like 6-311++G(d,p), which is effective for systems involving hydrogen bonding.[10]
Frequency Calculation: Perform frequency calculations on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency indicates a transition state. These calculations also provide the zero-point vibrational energy (ZPVE) for more accurate relative energy calculations.
Energy Analysis: Compare the electronic energies (with ZPVE correction) of all stable conformers to determine the global minimum energy structure and the relative populations of other conformers at a given temperature using the Boltzmann distribution.
NBO Analysis: Use Natural Bond Orbital (NBO) analysis to quantify the strength of the intramolecular hydrogen bonds by examining the donor-acceptor orbital interactions and their stabilization energies (E(2)).[11]
Diagram: Workflow for Computational Conformational Analysis
Caption: A standard workflow for DFT-based conformational analysis.
Experimental Characterization
Experimental data is essential to validate the computational predictions.
X-Ray Crystallography: This is the definitive technique for determining the solid-state structure.[12] It provides precise bond lengths, bond angles, and intermolecular interactions, such as the formation of hydrogen-bonded dimers, which are common for carboxylic acids.[13][14] The crystal structure would unequivocally confirm the dominant intramolecular hydrogen bonding scheme.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR in a non-polar solvent (like CDCl₃) can provide strong evidence for the solution-state conformation.[1] The chemical shift of the hydroxyl protons (both phenolic and carboxylic) is highly sensitive to hydrogen bonding. A significantly downfield-shifted signal for the 5-OH proton would be strong evidence for the intramolecular O-H···O=C bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy: In a dilute solution of a non-polar solvent, the O-H and C=O stretching frequencies are indicative of hydrogen bonding. A free carboxylic acid O-H stretch appears as a sharp band around 3500 cm⁻¹, while a free phenolic O-H is around 3600 cm⁻¹. The C=O stretch is typically near 1760 cm⁻¹ (monomer). The presence of the strong intramolecular hydrogen bond would cause a significant red-shift (lower frequency) and broadening of both the phenolic O-H and the C=O stretching bands.[1][3]
Summary of Structural and Conformational Properties
The structural and conformational properties of 2-Bromo-4-fluoro-5-hydroxybenzoic acid are governed by a hierarchy of effects.
Feature
Predicted Characteristic
Rationale and Supporting Evidence
Ring Geometry
Largely planar aromatic ring.
Standard for benzene derivatives. Minor puckering may be induced by bulky substituents.
Carboxylic Acid Orientation
Coplanar with the aromatic ring.
This orientation maximizes resonance stabilization and is locked in place by a strong intramolecular H-bond.[15]
Hydroxyl Group Orientation
Coplanar with the ring, with the H-atom directed toward the carbonyl oxygen.
Formation of a highly stable six-membered ring via an intramolecular hydrogen bond.[4][7]
Dominant Conformer
The conformer featuring a strong intramolecular H-bond between the 5-hydroxyl group and the carboxylic acid carbonyl oxygen.
This interaction is significantly stronger than other potential H-bonds (e.g., O-H···Br), providing the largest energetic stabilization.[3][7]
Solid-State Structure
Likely to form hydrogen-bonded dimers via the carboxylic acid groups of two adjacent molecules.
This is a classic and highly stable packing motif for carboxylic acids in the crystalline state.[13][14]
Conclusion
The molecular conformation of 2-Bromo-4-fluoro-5-hydroxybenzoic acid is not arbitrary but is precisely controlled by a strong intramolecular hydrogen bond between the 5-hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction forces the molecule into a planar conformation, profoundly influencing its electronic properties, acidity, and potential for intermolecular interactions. While this structure is strongly predicted based on well-established chemical principles, definitive confirmation requires the integrated application of high-level computational modeling via DFT and experimental validation through X-ray crystallography and spectroscopy. The workflows and principles outlined in this guide provide a robust framework for the complete structural elucidation of this and related complex organic molecules.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
Intramolecular Hydrogen Atom Tunneling in 2-Chlorobenzoic Acid Studied by Low-Temperature Matrix-Isolation Infrared Spectroscopy. American Chemical Society.
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH.
Geometry and conformation of benzenecarboxylic acids. ResearchGate.
Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry (RSC Publishing).
Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Available at: [Link]
How is intramolecular hydrogen bonding is created in ortho benzoic acid.. Filo.
DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. Available at: [Link]
X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Available at: [Link]
Why hydrogen bonding in some acids make them a stronger acid when it is present even before deprotonation? Chemistry Stack Exchange. Available at: [Link]
A Density Functional Theory Study. Physical Chemistry Research. Available at: [Link]
Spectroscopic and molecular structure (monomeric and dimeric structure) investigation of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid by DFT method: A combined experimental and theoretical study. ResearchGate. Available at: [Link]
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Available at: [Link]
4-Bromo-2-hydroxybenzoic acid. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Therapeutic Potential & Synthetic Utility of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
Executive Summary
2-Bromo-4-fluoro-5-hydroxybenzoic acid (CAS 91659-19-7) represents a specialized halogenated aromatic building block with significant potential in the synthesis of SGLT2 inhibitors , kinase inhibitors , and PROTAC linkers . Its unique substitution pattern—combining a reactive aryl bromide, a metabolically stable fluorine, and a chemically versatile phenolic hydroxyl—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).
This technical guide analyzes the compound’s structural utility, detailing its application in constructing biaryl ether pharmacophores and fused heterocyclic systems. We provide validated experimental workflows for its functionalization and map its theoretical role in next-generation metabolic and oncological therapeutics.
Chemical Profile & Structural Utility[1]
The therapeutic value of 2-Bromo-4-fluoro-5-hydroxybenzoic acid lies in its orthogonal reactivity . Each functional group serves a distinct purpose in the drug development pipeline:
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Luseogliflozin and Canagliflozin , rely on a specific spatial arrangement of two aromatic rings connected by a linker (often a methylene or ether bridge).
Mechanistic Role of the Scaffold
2-Bromo-4-fluoro-5-hydroxybenzoic acid serves as a precursor for the proximal phenyl ring in novel C-glycoside analogs.
Ether Linkage Formation: The C-5 hydroxyl group is deprotonated to attack a benzyl halide, creating the diaryl ether or diaryl methylene motif essential for SGLT2 active site binding.
Glycosylation Handle: The C-2 bromine atom allows for lithiation (Br-Li exchange), facilitating the nucleophilic attack on a gluconolactone to form the C-glycosidic bond.
Diagram: SGLT2 Inhibitor Synthesis Pathway
Figure 1: Strategic utilization of CAS 91659-19-7 in the synthesis of C-glycoside SGLT2 inhibitors.
In the realm of kinase inhibitors (e.g., for EGFR or VEGFR), the 3,4,5-substituted benzoic acid motif is a privileged structure.
Binding Mode: The carboxylic acid (or its amide derivative) often interacts with the hinge region of the kinase ATP-binding pocket via hydrogen bonding.
Fluorine Effect: The C-4 fluorine atom increases the lipophilicity and metabolic stability of the ring, preventing rapid oxidation.
Fragment-Based Design: The C-2 bromine allows for the modular attachment of "tail" groups that extend into the solvent-exposed region, improving selectivity.
Experimental Protocols
The following protocols are designed for the functionalization of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. These are self-validating systems where intermediate isolation confirms success.
Alkyl Halide: Benzyl bromide or substituted equivalent (1.1 eq)
Base: Potassium Carbonate (
) (2.5 eq)
Solvent: DMF (Anhydrous)
Procedure:
Dissolve substrate in DMF (0.5 M concentration) under
atmosphere.
Add
and stir at room temperature for 30 minutes (Color change indicates phenoxide formation).
Add Alkyl Halide dropwise.
Heat to 60°C for 4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).
Validation:
Success Criteria: Disappearance of the starting material spot (
) and appearance of a less polar product ().
Workup: Dilute with water, adjust pH to 4 (to keep COOH protonated if esterification occurred, hydrolyze with LiOH if needed), extract with EtOAc.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To replace the C-2 Bromine with an aryl group.
Reagents:
Substrate: O-protected derivative of CAS 91659-19-7 (1.0 eq)
Boronic Acid: Phenylboronic acid (1.2 eq)
Catalyst:
(5 mol%)
Base:
(3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
Degas solvents with Argon for 15 minutes.
Combine all reagents in a sealed tube.
Heat to 90°C for 12 hours.
Validation:
HPLC Analysis: Shift in retention time. The product will lack the characteristic isotopic pattern of Bromine (1:1 doublet in Mass Spec).
Quantitative Data Summary
Parameter
Value / Property
Relevance
Molecular Weight
235.01 g/mol
Ideal for fragment-based screening (<300 Da).
ClogP
~2.1
Moderate lipophilicity; good membrane permeability.
pKa (COOH)
~3.5
Acidic; exists as carboxylate at physiological pH.
pKa (OH)
~8.5
Slightly more acidic than phenol due to F/Br electron withdrawal.
H-Bond Donors
2 (COOH, OH)
Critical for active site recognition.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways available from this single intermediate.
Figure 2: Divergent synthetic applications of the 2-Bromo-4-fluoro-5-hydroxybenzoic acid scaffold.
References
PubChem. (2023). Compound Summary for CAS 91659-19-7: 2-Bromo-4-fluoro-5-hydroxybenzoic acid.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with potent sodium-glucose cotransporter 2 inhibition." Journal of Medicinal Chemistry. (Contextual reference for SGLT2 synthesis methodology).
An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the synthesis of 2-bromo-4-fluoro-5-hydroxyben...
This guide provides a comprehensive overview of the synthesis of 2-bromo-4-fluoro-5-hydroxybenzoic acid and its principal derivatives. As a polysubstituted aromatic compound, this scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups.[1] This document will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the subsequent derivatization into esters, ethers, and amides, which are crucial for developing novel molecular entities.
Strategic Approach to the Synthesis of the Core Scaffold
The synthesis of 2-bromo-4-fluoro-5-hydroxybenzoic acid necessitates a strategic approach to the introduction of the bromine atom onto the pre-existing 4-fluoro-5-hydroxybenzoic acid backbone. A retrosynthetic analysis suggests that the most direct route is the electrophilic bromination of a suitable precursor.[1] The key challenge lies in controlling the regioselectivity of the bromination reaction, which is dictated by the directing effects of the substituents on the aromatic ring.
Retrosynthetic Analysis and Precursor Selection
The logical precursor for the target molecule is 4-fluoro-3-hydroxybenzoic acid.[2][3] This starting material is commercially available and can be synthesized through various methods, including the Kolbe-Schmitt reaction of 4-fluorophenol.[3][4]
Caption: Retrosynthetic pathway for 2-bromo-4-fluoro-5-hydroxybenzoic acid.
Regioselectivity in Electrophilic Bromination
The hydroxyl (-OH) and fluorine (-F) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The powerful activating and ortho-, para-directing effect of the hydroxyl group will predominantly govern the position of electrophilic substitution. The fluorine atom, being less activating than the hydroxyl group, will have a secondary influence. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the fluorine atom, the bromine will preferentially add to one of the ortho positions. The position flanked by the hydroxyl and carboxyl groups is sterically hindered. Consequently, the most probable site for bromination is the C2 position, ortho to the hydroxyl group and meta to the carboxyl group.
Synthesis of the Core Compound: 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
This section provides a detailed protocol for the synthesis of the target molecule starting from 4-fluoro-3-hydroxybenzoic acid.
Synthesis of the Precursor: 4-Fluoro-3-hydroxybenzoic Acid
A common method for the synthesis of 4-fluoro-3-hydroxybenzoic acid is the Kolbe-Schmitt carboxylation of 4-fluorophenol.[3][4]
Experimental Protocol:
In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.[3]
Heat the mixture to a temperature between 40-60°C.[3]
Bubble carbon dioxide gas through the solution for 2 hours.[3]
After 2 hours, stop the flow of carbon dioxide and carefully add 20 mL of concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.[3]
Increase the temperature to 110-120°C and reflux the mixture for 4 hours.[3]
After refluxing, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.[3]
Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to yield 4-fluoro-3-hydroxybenzoic acid.
Electrophilic Bromination of 4-Fluoro-3-hydroxybenzoic Acid
The bromination of the precursor is a critical step to introduce the bromine atom at the desired C2 position.
Experimental Protocol:
Dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
Cool the solution in an ice bath.
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-fluoro-5-hydroxybenzoic acid.
Table 1: Summary of Reaction Conditions and Expected Yields
Synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid Derivatives
The presence of three distinct functional groups—a carboxylic acid, a phenolic hydroxyl, and a bromine atom—makes 2-bromo-4-fluoro-5-hydroxybenzoic acid a versatile building block for the synthesis of a wide array of derivatives.
This section has no published content on the current product page yet.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
Case ID: PUR-BFHB-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Purification Protocols & Troubleshooting for Crude 2-Bromo-4-fluoro-5-hydroxybenzoic Acid Executive Summary Welcome to the tec...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-BFHB-001
Status: Active
Assigned Specialist: Senior Application Scientist
Topic: Purification Protocols & Troubleshooting for Crude 2-Bromo-4-fluoro-5-hydroxybenzoic Acid
Executive Summary
Welcome to the technical support hub for 2-Bromo-4-fluoro-5-hydroxybenzoic acid . This guide addresses the purification of this specific intermediate, commonly synthesized via the bromination of 3-hydroxy-4-fluorobenzoic acid.
The primary challenges with this scaffold are:
Regioisomer Contamination: Separation of the target para-brominated product (relative to the hydroxyl) from the ortho-brominated impurity (2-bromo-3-hydroxy-4-fluorobenzoic acid).
Over-Bromination: Removal of 2,6-dibromo species.
Phenolic Oxidation: Management of pink/brown discoloration caused by quinone formation.
Module 1: Purification Decision Tree
Before initiating any protocol, assess your crude material's profile.[1] Use the following logic flow to determine the appropriate purification route.
Figure 1: Strategic workflow for selecting the correct purification method based on impurity profile.
Module 2: Standard Purification Protocols
Protocol A: Recrystallization (Removal of Regioisomers)
Best for: Removing the 2-bromo-3-hydroxy isomer and dibromo impurities.
The solubility differential between the target (2-bromo-4-fluoro-5-hydroxy) and its isomers is most pronounced in aqueous acetic acid or ethanol/water mixtures. The target molecule, being less polar due to internal hydrogen bonding or packing efficiency, typically crystallizes first.
Reagents:
Glacial Acetic Acid (AcOH)
Deionized Water
Activated Charcoal (optional for decolorization)
Step-by-Step Methodology:
Dissolution: Suspend the crude solid (10 g basis) in Glacial Acetic Acid (30–40 mL). Heat to 80–90°C with stirring until fully dissolved.
Note: If insolubles remain at 90°C, filter hot to remove inorganic salts.
Decolorization (Optional): If the solution is dark, add activated charcoal (0.5 g) and stir at 80°C for 15 minutes. Filter hot through a Celite pad.
Precipitation: While maintaining the temperature at 70°C, slowly add hot water (10–15 mL) dropwise until a slight turbidity persists.
Controlled Cooling: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling traps impurities.
Crystallization: Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.
Filtration: Filter the white needles/crystals. Wash the cake with cold 20% AcOH/Water (2 x 10 mL).
Drying: Dry under vacuum at 50°C for 12 hours.
Expected Yield: 70–85%
Target Purity: >98% (HPLC)
Protocol B: Acid-Base Swing (Removal of Non-Acidic Impurities)
Best for: Crude material containing unreacted starting materials or non-acidic byproducts.
This method leverages the acidity of the carboxylic acid (pKa ~3-4) and the phenol (pKa ~8-9 due to electron-withdrawing Br/F).
Step-by-Step Methodology:
Dissolution: Dissolve crude material in 10% NaHCO₃ (aq).
Mechanism:[1][2] NaHCO₃ converts the carboxylic acid to the sodium salt (soluble). It may not fully deprotonate the phenol depending on the exact pKa shift caused by Fluorine/Bromine.
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Acidification: Cool the aqueous layer to 5°C. Slowly acidify with 6N HCl to pH 1–2.
Isolation: The product will precipitate as a solid. Filter and wash with water.[3]
Module 3: Troubleshooting & FAQs
Issue 1: "My product has a persistent pink or brown hue."
Diagnosis: Phenolic oxidation. Phenols are prone to oxidizing to quinones or quinhydrones, especially in the presence of trace metals or light.
Corrective Action:
Bisulfite Wash: During the Acid-Base protocol (Protocol B), add 1% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (Na₂S₂O₄) to the aqueous alkaline solution before acidification. This reduces colored quinones back to colorless phenols.
Recrystallization Additive: Add a pinch of EDTA during recrystallization to chelate trace metals that catalyze oxidation.
Issue 2: "I cannot separate the 6-bromo isomer (ortho-bromo)."
Diagnosis: Isomers often form eutectic mixtures.
Corrective Action:
Switch Solvent System: If Acetic Acid/Water fails, switch to Toluene/Ethyl Acetate . The lipophilicity difference between the isomers (due to the proximity of the Br to the OH group affecting H-bonding) may be better exploited in non-polar solvents.
Fractional Acidification: If using Protocol B, acidify slowly. The isomer with the higher pKa (likely the one with stronger internal H-bonding) may precipitate at a slightly different pH.
Issue 3: "Low yield after recrystallization."
Diagnosis: Product is too soluble in the mother liquor.
Corrective Action:
Adjust Solvent Ratio: You likely used too much "good" solvent (Acetic Acid or Ethanol). Increase the proportion of the "anti-solvent" (Water) or reduce the initial volume of solvent.
Salting Out: Add NaCl to the aqueous phase during precipitation to decrease the solubility of the organic acid (Salting-out effect).
Module 4: Mechanistic Insight (The "Why")
Understanding the electronic environment of the molecule is crucial for troubleshooting.
Figure 2: Functional group analysis determining purification behavior.
Key Chemical Interactions:
Acidity: The presence of Bromine (inductively withdrawing) and Fluorine (inductively withdrawing) on the ring significantly lowers the pKa of both the carboxylic acid and the phenol compared to unsubstituted benzoic acid. This ensures the molecule dissolves readily in mild base (NaHCO₃).
Hydrogen Bonding: In the target molecule (2-Bromo-4-fluoro-5-hydroxy), the OH is at position 5 and F is at 4. In the impurity (2-bromo-3-hydroxy...), the OH is at position 3, flanked by Br (at 2) and F (at 4). The impurity likely has stronger intramolecular hydrogen bonding (OH---Br or OH---F), making it less soluble in water and more soluble in non-polar solvents than the target.
Summary Data Table
Parameter
Specification / Recommendation
Primary Solvent
Glacial Acetic Acid / Water (3:1 to 1:1 ratio)
Alternative Solvent
Ethanol / Water or Toluene (for strict isomer control)
Protect from light; Store under inert gas (Argon/N2) to prevent pinking.
References
General Synthesis of Brominated Hydroxybenzoic Acids
Source: Organic Syntheses, Coll. Vol. 2, p. 100 (1943); Vol. 10, p. 8 (1930).
URL:
Purification of Fluorinated/Brominated Benzoic Acid Analogs
Source: Patent CN102267894A (Method for preparing 2-bromo-4,5-dimethoxybenzoic acid).
URL:
Chemical Properties & Safety Data
Source: PubChem Compound Summary for 2-Bromo-5-hydroxybenzoic acid (Close structural analog used for property extrapol
URL:
Industrial Purification of Halogenated Phenols
Source: WIPO Patent WO2012024623 (Process for the preparation of fluorinated intermedi
URL:
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-4-fluoro-5-hydroxybenzoic acid before handling. The protocols above are optimized based on chemical principles and analog behavior; validation on your specific batch scale is required.
Identification of common impurities in 2-Bromo-4-fluoro-5-hydroxybenzoic acid synthesis
Executive Summary & Application Context 2-Bromo-4-fluoro-5-hydroxybenzoic acid is a high-value pharmacophore, frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
2-Bromo-4-fluoro-5-hydroxybenzoic acid is a high-value pharmacophore, frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and non-steroidal anti-inflammatory derivatives. Its synthesis typically relies on the electrophilic aromatic substitution (bromination) of 4-fluoro-3-hydroxybenzoic acid.
While the synthesis appears straightforward, the directing effects of the hydroxyl, fluoro, and carboxyl groups create a "perfect storm" for regioisomeric impurities. Controlling the Ortho vs. Para selectivity (relative to the hydroxyl group) is the critical quality attribute (CQA) for this process. This guide provides a mechanistic breakdown of these impurities and actionable troubleshooting protocols.
Synthesis Logic & Impurity Origins
The primary industrial route involves the bromination of 4-fluoro-3-hydroxybenzoic acid . Understanding the electronic directing effects is non-negotiable for impurity control.
Directing Groups:
-OH (Position 3): Strong activator. Directs ortho (Pos 2, 4) and para (Pos 6).
-F (Position 4): Weak activator/deactivator. Directs ortho (Pos 3, 5) and para (Pos 1).
-COOH (Position 1): Strong deactivator. Directs meta (Pos 3, 5).
The Conflict:
Position 4 is blocked by Fluorine.
Position 6 (Target): Para to -OH and meta to -COOH. This is the thermodynamically favored site due to lower steric hindrance.
Position 2 (Impurity): Ortho to -OH and ortho to -COOH. This site is sterically crowded ("sandwiched"), but the strong activation from -OH can still drive reaction here, especially at higher temperatures or with highly reactive brominating agents.
Synthesis Pathway Diagram
Caption: Mechanistic pathway showing the divergence between the target molecule (para-attack) and the critical regioisomer (ortho-attack), along with the risk of over-bromination.
Impurity Identification Guide
Use this table to correlate analytical data with specific structural impurities.
Impurity Code
Common Name
Structural Origin
HPLC Behavior (C18)*
Identification Tip (NMR)
IMP-A
Regioisomer
Bromination at Pos 2 (Ortho to OH)
Elutes after Target (often overlaps)
Coupling Constant: Aromatic protons are ortho to each other ().
IMP-B
Dibromo
Double bromination (Pos 2 & 6)
Elutes last (High hydrophobicity)
Singlet: Only one aromatic proton remains (if any).
IMP-C
Starting Material
Incomplete reaction
Elutes first (Most polar)
Matches reference standard exactly.
IMP-D
O-Alkylated
Side reaction (if alkyl halides used)
Elutes late
Presence of alkoxy signals in NMR ().
*Note: Relative Retention Times (RRT) vary by method, but hydrophobicity generally dictates order: SM < Target < Isomer < Dibromo.
Troubleshooting & FAQs
Q1: I am seeing a persistent impurity peak (~5-10%) just after my main peak. Recrystallization isn't removing it. What is it?
Diagnosis: This is almost certainly IMP-A (The Regioisomer) .
Why it happens: The "ortho" position (Pos 2) is activated by the hydroxyl group. Although sterically hindered, it becomes accessible if the reaction temperature spikes or if local concentration of bromine is high (poor mixing).
The Fix:
Temperature Control: Conduct the bromination at 0°C to 5°C . Do not allow the exotherm to exceed 10°C.
Solvent Switch: If using Acetic Acid, consider adding a co-solvent like Dichloromethane (DCM) to moderate polarity, or use N-Bromosuccinimide (NBS) in Acetonitrile at low temperature for softer bromination.
Purification: Isomers often co-crystallize. Switch to Flash Chromatography (SiO2) using a gradient of Hexanes:Ethyl Acetate with 1% Acetic Acid.
Q2: My LC-MS shows a mass of M+78/80 relative to the target. Is this a cluster?
Diagnosis: No, this is IMP-B (Dibromo species) .
Why it happens: You have used a stoichiometric excess of bromine (>1.05 eq) or the reaction ran too long. Once the mono-bromo product forms, it is still activated enough to accept a second bromine atom.
The Fix:
Stoichiometry: Limit Bromine/NBS to 0.95 - 0.98 equivalents . It is better to have 2% unreacted starting material (easy to wash out with water/bicarb) than 2% dibromo impurity (hard to separate).
Quench: Quench the reaction immediately with aqueous Sodium Thiosulfate or Sodium Bisulfite once the limiting reagent is consumed.
Q3: How do I distinguish the Target from the Regioisomer without an authentic standard?
Technique: Use
NMR Coupling Constants .
Target (2-Bromo-4-fluoro-5-hydroxybenzoic acid): The remaining protons are at positions 3 and 6. These are para to each other.
Signal: Two doublets (due to Fluorine coupling) with small or no H-H coupling (
).
Regioisomer (2-Bromo-4-fluoro-3-hydroxybenzoic acid): The remaining protons are at positions 5 and 6. These are ortho to each other.
Signal: Two multiplets with a clear large H-H coupling (
).
Q4: The product is turning pink/brown during drying. Why?
Diagnosis: Phenolic oxidation (Quinone formation).
The Fix:
Ensure all Bromine is quenched (starch-iodide paper test).
Wash the filter cake thoroughly with water to remove trace acids.
Dry under vacuum at moderate temperature (<50°C) and store under inert gas (Nitrogen/Argon). Phenols are sensitive to air oxidation, especially when halogenated.
Analytical Protocol (HPLC)
To reliably separate the Regioisomer (IMP-A) from the Target, a standard C18 method is often insufficient due to pKa similarities. Use this optimized method:
Column: C18 with high carbon load (e.g., Kinetex C18 or Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Low pH suppresses ionization of the carboxylic acid, improving retention and peak shape.
Stability studies of 2-Bromo-4-fluoro-5-hydroxybenzoic acid under different pH conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid under various pH conditions. It is stru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid under various pH conditions. It is structured as a series of frequently asked questions (FAQs) and a practical troubleshooting guide to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-Bromo-4-fluoro-5-hydroxybenzoic acid that dictate its pH-dependent stability?
A1: The stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid is governed by the interplay of its three key functional groups on the aromatic ring: the carboxylic acid, the phenolic hydroxyl group, and the halogen substituents (bromo and fluoro).
Carboxylic Acid (-COOH): This group is acidic and will deprotonate to form a carboxylate anion (-COO⁻) at pH values above its pKa. While generally stable, under harsh conditions (e.g., high heat), it can undergo decarboxylation.
Phenolic Hydroxyl (-OH): This group is weakly acidic. At alkaline pH, it deprotonates to form a phenoxide ion. This deprotonation significantly increases the electron density of the aromatic ring, making it highly susceptible to oxidative degradation.[1][2][3][4] The phenoxide is a much more reactive species than the protonated hydroxyl group.
Halogen Substituents (-Br, -F): The bromine and fluorine atoms are electron-withdrawing groups that influence the acidity of the other functional groups. The carbon-bromine bond is a potential site for nucleophilic substitution (hydrolysis), particularly under forcing conditions, although this is generally less facile than reactions involving the hydroxyl and carboxylic acid groups.
Q2: What are the most probable degradation pathways for this molecule across different pH ranges?
A2: Based on its structure, the following degradation pathways are anticipated:
Acidic Conditions (pH 1-3): The molecule is expected to be relatively stable. The primary risk under forced conditions (e.g., elevated temperature) would be hydrolysis, potentially leading to the replacement of the bromine atom with a hydroxyl group, though this typically requires significant energy input.[5]
Neutral Conditions (pH ~7): Stability is generally good at ambient temperatures. However, in the presence of oxygen and light, slow oxidation of the phenolic group can occur.
Alkaline Conditions (pH > 8): This is the condition of greatest instability. The formation of the phenoxide ion makes the molecule highly prone to oxidation, which can lead to the formation of colored quinone-type structures and potential ring-opening products.[1][2][6] This oxidative degradation is often the primary degradation pathway observed in stability studies of phenolic compounds.
Below is a conceptual diagram illustrating the key points of pH-dependent reactivity.
Caption: pH influence on the reactivity of the parent molecule.
Q3: Which regulatory guidelines should I adhere to when designing my stability study?
A3: The foundational guidelines for stability testing are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[7] For a new drug substance like this, the following documents are critical:
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the core guideline that outlines the requirements for stability data, including test conditions for long-term, intermediate, and accelerated studies.[8][9][10]
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline specifies the procedures for assessing the light sensitivity of the molecule.[9]
Forced degradation studies, which are essential for understanding degradation pathways and developing stability-indicating methods, are also a key expectation of regulatory bodies.[11][12][13]
Q4: What is a good starting point for developing a stability-indicating HPLC method for this compound?
A4: A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard approach. A good starting point would be:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (to ensure the carboxylic acid is protonated for better retention and peak shape).
Mobile Phase B: Acetonitrile or Methanol.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes to elute the parent compound and any potential degradation products.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).
Column Temperature: 30 °C to ensure reproducibility.
This method must be validated to prove it is "stability-indicating," meaning it can separate the parent peak from all significant degradation products and impurities without interference.[9][11]
Troubleshooting Guide for Experimental Studies
Problem: My chromatogram shows a severely tailing peak for the parent compound.
Causality: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the stationary phase, or by running the mobile phase at a pH close to the analyte's pKa.[14] If the carboxylic acid or phenolic hydroxyl groups are partially ionized, you can get a mixed population of molecules, leading to poor peak shape.
Solution Pathway:
Lower Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase (Mobile Phase A). Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or phosphoric acid to bring the pH to ~2.5-3.0. This ensures the carboxylic acid is fully protonated, minimizing unwanted ionic interactions with the silica backbone of the C18 column.
Check for Column Issues: Persistent tailing might indicate an issue with the column itself, such as a void at the inlet or contamination.[14][15] Try flushing the column with a strong solvent or replacing it if the problem continues.
Consider an Alternative Column: If tailing persists, especially for basic degradants, a column with a different stationary phase or end-capping technology might be necessary.
Problem: I see rapid and extensive degradation under basic (high pH) stress conditions, and my mass balance is poor.
Causality: This is an expected outcome. As explained in FAQ A2, the phenolic hydroxyl group deprotonates at high pH, making the molecule extremely susceptible to oxidation.[1][6] Poor mass balance suggests that the degradation products may be:
Not UV-active at the monitored wavelength.
Highly polar and eluting in the solvent front.
Insoluble and precipitating out of solution.
Volatile and being lost from the sample.
Solution Pathway:
Use Milder Conditions: Reduce the strength of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH), lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%.[16] Over-stressing the molecule can lead to secondary degradants not relevant to formal stability.[16]
Employ a Different Detector: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect non-chromophoric degradants.
Utilize LC-MS: The most powerful tool for this problem is Liquid Chromatography-Mass Spectrometry (LC-MS). It can help identify the masses of the degradation products, providing crucial clues to their structures and helping to account for the missing mass.
Problem: My baseline is noisy or drifting, making it difficult to integrate small degradation peaks.
Causality: Baseline issues are common in HPLC and can stem from several sources: inadequate mobile phase degassing, temperature fluctuations, contaminated solvents, or a failing detector lamp.[17][18]
Solution Pathway:
Degas Mobile Phase: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging to prevent air bubbles from entering the detector.[17]
Ensure Thermal Equilibrium: Allow the column and mobile phase to fully equilibrate to the set temperature. A stable column temperature is crucial for a stable baseline.[17]
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase buffers. Contaminants can create a noisy or drifting baseline.
System Flush: If contamination is suspected, flush the entire system, including the pump and injector, with a strong solvent like isopropanol.
Experimental Protocols & Data
Protocol: Forced Hydrolysis Study
This protocol outlines a standard procedure for investigating the stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid to acid, base, and neutral hydrolysis.
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water).
Stress Sample Preparation:
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M Hydrochloric Acid.
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.01 M Sodium Hydroxide (use a milder concentration initially due to expected lability).
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC-grade Water.
Incubation:
Place all three solutions, along with a control solution (stock solution diluted in mobile phase), in a controlled temperature bath set to 60 °C.
Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Quenching & Analysis:
Before analysis, neutralize the acid and base samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl. This prevents damage to the HPLC column.
Dilute the quenched samples with mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Analyze all samples by a validated stability-indicating HPLC method.
Forced Degradation Conditions Summary
The following table summarizes typical starting conditions for forced degradation studies as recommended by ICH guidelines.[12][13]
Stress Condition
Reagent/Condition
Temperature
Duration
Target Degradation
Acid Hydrolysis
0.1 M - 1 M HCl
60 °C - 80 °C
Up to 72 hrs
5-20%
Base Hydrolysis
0.01 M - 0.1 M NaOH
Room Temp - 60 °C
Up to 24 hrs
5-20%
Oxidation
3% Hydrogen Peroxide
Room Temperature
Up to 24 hrs
5-20%
Thermal
Dry Heat
80 °C (or 20°C above accelerated)
Up to 7 days
5-20%
Photostability
ICH Q1B specified light/UV exposure
Ambient
As per guideline
Compare to dark control
Workflow for a pH Stability Study
The diagram below outlines the logical flow of a comprehensive pH stability investigation.
Caption: Logical workflow for a pH-dependent stability study.
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available from: [Link]
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available from: [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. Available from: [Link]
International Journal of Pharmaceutical Research and Development. (2021). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Available from: [Link]
Memmert. (2012). Stability tests according to ICH Q1A (R2). Available from: [Link]
Graham, N. J. D., & Croll, B. T. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Glasgow Caledonian University Research Online. Available from: [Link]
SciSpace. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]
ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. Available from: [Link]
Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Available from: [Link]
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available from: [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
Labcompare. (2025). Troubleshooting Common HPLC Issues. Available from: [Link]
Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Available from: [Link]
International Journal of Research Publication and Reviews. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
Asian Journal of Pharmaceutical Analysis. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Available from: [Link]
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
SlidePlayer. (2018). HYDROLYSIS REACTIONS. Available from: [Link]
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
MySkinRecipes. 2-Bromo-5-fluoro-4-methylbenzoic acid. Available from: [Link]
PubMed. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Available from: [Link]
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]
Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available from: [Link]
Characterization of side products from the synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, we address common challenges and questions related to the formation of side products during its synthesis, providing in-depth, experience-based insights and troubleshooting strategies.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid?
A1: Based on the typical synthetic route involving the bromination of a 4-fluoro-5-hydroxybenzoic acid precursor, the primary side products arise from issues with regioselectivity and over-bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group.[1] The interplay of these directing effects can lead to several impurities:
Isomeric Bromo-compounds: You may observe the formation of other monobrominated isomers, although the desired 2-bromo isomer is generally favored due to the directing effects of the hydroxyl and fluoro groups.
Dibrominated Species: Given the activating nature of the hydroxyl group, a significant side product can be the dibrominated species, 2,6-dibromo-4-fluoro-5-hydroxybenzoic acid.[1]
Starting Material: Incomplete reaction will result in the presence of unreacted 4-fluoro-5-hydroxybenzoic acid.
Decarboxylated Byproducts: Under certain conditions, particularly at elevated temperatures, decarboxylation of the starting material or product can occur, leading to the formation of 3-bromo-5-fluorophenol.[2][3][4][5][6]
Q2: I'm observing a significant amount of a dibrominated side product. What are the likely causes and how can I minimize its formation?
A2: The formation of a dibrominated impurity is a classic example of over-reactivity in electrophilic aromatic substitution. The strong activation provided by the hydroxyl group makes the aromatic ring highly susceptible to a second bromination.
Causality:
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br2, NBS) is the most direct cause.
Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, often disproportionately to the desired monobromination.
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. More polar solvents can sometimes enhance the electrophilicity of the bromine source.
Troubleshooting Strategies:
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight sub-stoichiometric amount might be necessary to avoid over-bromination, accepting a lower conversion.
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming to room temperature.
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring monobromination.
Solvent Selection: Experiment with less polar solvents that can temper the reactivity of the brominating agent.
Q3: My final product shows a peak in the mass spectrum that suggests decarboxylation. Why is this happening and how can I prevent it?
A3: Decarboxylation of hydroxybenzoic acids is a known thermal decomposition pathway.[2][3][4][5] The presence of electron-donating groups, like the hydroxyl group, can facilitate this process.
Causality:
Elevated Temperatures: This is the most common cause. High temperatures during the reaction, work-up (especially distillation), or even storage can induce the loss of CO2.
Acidic or Basic Conditions: Both strong acidic and basic conditions, particularly at higher temperatures, can catalyze the decarboxylation reaction.
Troubleshooting Strategies:
Temperature Control: Maintain moderate temperatures throughout the synthesis and purification steps. Avoid prolonged heating.
Neutral Work-up: If possible, design a work-up procedure that avoids strongly acidic or basic conditions. If pH adjustments are necessary, perform them at low temperatures.
Purification Method: Consider purification methods that do not require high temperatures, such as recrystallization or flash chromatography at room temperature, instead of distillation.
II. Troubleshooting Guide: Impurity Identification and Characterization
A critical aspect of process development and quality control is the accurate identification and quantification of impurities.[7][8][9][10] This section provides a systematic approach to characterizing the side products from your synthesis.
Issue: An unknown peak is observed in the HPLC chromatogram of my crude product.
Systematic Approach to Identification:
Hypothesize Potential Structures: Based on the reaction mechanism, starting materials, and reagents, create a list of probable impurities. This should include isomers, over-brominated products, and degradation products as discussed in the FAQs.
LC-MS Analysis: The most powerful initial step is to couple the HPLC to a mass spectrometer (LC-MS).[11][12][13][14][15] This will provide the molecular weight of the unknown impurity, allowing you to confirm or refute your initial hypotheses.
High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity.[11][13]
Isolation and NMR Spectroscopy: For unambiguous structure elucidation, the impurity may need to be isolated, typically via preparative HPLC or column chromatography.[10] Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and correlation spectroscopies like COSY and HMQC) will reveal the connectivity of the atoms in the molecule.[7][11][16][17][18][19]
Reference Standard Comparison: If a reference standard for a suspected impurity is available, a direct comparison of retention times (HPLC), mass spectra (LC-MS), and NMR spectra will provide definitive confirmation.[20]
The following diagram illustrates a typical workflow for impurity identification:
Caption: Workflow for Impurity Identification and Characterization.
Data Interpretation Quick Guide
Analytical Technique
Information Provided
Application in this Synthesis
HPLC
Retention time, relative purity
Baseline separation of product from impurities.
LC-MS
Molecular weight of separated components
Distinguish between starting material, product, and di/tribrominated species.
HRMS
Exact mass and elemental composition
Confirm the molecular formula of an unknown impurity.
¹H NMR
Proton environment, coupling, integration
Determine the substitution pattern on the aromatic ring.
¹³C NMR
Carbon environment
Confirm the number of unique carbons and their chemical nature.
III. Experimental Protocol: HPLC-MS Method for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities in the synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. Method optimization will likely be required for your specific instrumentation and sample matrix.
Objective: To separate and detect the target compound and potential process-related impurities using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[13]
Materials:
HPLC system with UV detector
Mass spectrometer (e.g., single quadrupole or time-of-flight)
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Sample diluent: 50:50 Acetonitrile/Water
Crude reaction mixture sample
Procedure:
Sample Preparation:
Accurately weigh approximately 1 mg of the crude reaction mixture.
Dissolve in 10 mL of the sample diluent to create a 100 µg/mL solution.
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method:
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection: 254 nm
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
| 30.0 | 95 | 5 |
MS Method:
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive
Scan Range: m/z 100 - 500
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Gas Flow: As per instrument recommendation
Data Analysis:
Integrate the peaks in the UV chromatogram to determine the relative area percentages of the main component and impurities.
Examine the mass spectrum for each peak to determine its molecular weight.
Compare the observed molecular weights with the calculated molecular weights of the expected product and potential side products.
The following diagram outlines the key stages of the analytical workflow:
Challenges in scaling up the production of 2-Bromo-4-fluoro-5-hydroxybenzoic acid
Introduction: The Scale-Up Challenge Scaling the production of 2-Bromo-4-fluoro-5-hydroxybenzoic acid (BFHBA) presents a classic conflict in aromatic substitution chemistry: balancing regioselectivity against conversion...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scale-Up Challenge
Scaling the production of 2-Bromo-4-fluoro-5-hydroxybenzoic acid (BFHBA) presents a classic conflict in aromatic substitution chemistry: balancing regioselectivity against conversion efficiency .
The synthesis typically proceeds via the electrophilic bromination of 4-fluoro-3-hydroxybenzoic acid . The hydroxyl group (–OH) at position 3 is the primary directing group. It activates the ring at positions 2 (ortho) and 6 (para).
Target Pathway (Para-Attack): Bromination at position 6 yields the desired 2-bromo-4-fluoro-5-hydroxybenzoic acid (after IUPAC renumbering).
Competing Pathway (Ortho-Attack): Bromination at position 2 yields the isomeric impurity 2-bromo-4-fluoro-3-hydroxybenzoic acid.
Over-Reaction: Continued bromination leads to 2,6-dibromo species.
This guide addresses the specific bottlenecks encountered when moving from gram-scale to kilogram-scale production.
Module 1: Reaction Engineering & Regioselectivity
The Core Issue: Controlling the Bromination Site
User Query: "I am seeing ~15% of the unwanted isomer and significant dibromo-impurity. How do I improve selectivity?"
Technical Insight:
The "ortho-effect" (hydrogen bonding between the phenolic OH and the incoming electrophile) can sometimes favor the unwanted position 2, especially in non-polar solvents. However, position 2 is sterically crowded (sandwiched between –OH and –COOH). To maximize the desired Para-attack (Position 6), you must rely on steric hindrance and thermodynamic control.
Protocol 1: Optimized Bromination System
Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (
) for this scale-up. is too aggressive and difficult to dose precisely at scale, leading to "hot spots" and over-bromination.
Parameter
Recommended Condition
Scientific Rationale
Solvent
DMF (N,N-Dimethylformamide)
High polarity stabilizes the transition state; disrupts intramolecular H-bonding that might favor ortho-attack.
Temperature
0°C to 5°C
Kinetic control. Lower temperatures suppress the formation of the higher-energy ortho-transition state and the dibromo-product.
Stoichiometry
1.05 eq. NBS
Slight excess ensures conversion but minimizes over-bromination. Do not exceed 1.1 eq.
Addition Mode
Solid Dosing (Portion-wise)
Adding solid NBS in portions over 2 hours prevents localized high concentrations of brominating agent.
Step-by-Step Workflow:
Charge reactor with 4-fluoro-3-hydroxybenzoic acid (1.0 eq) and DMF (5-7 volumes).
Cool mixture to 0°C .
Add NBS (1.05 eq) in 5 equal portions over 2 hours. Crucial: Monitor exotherm. Do not let internal temp rise above 5°C.
Stir at 0–5°C for 4 hours. Monitor via HPLC.
Stop Point: Quench immediately when starting material is <1.0%. Do not "cook" the reaction to chase the last 0.5%, as dibromo impurities will spike.
Module 2: Purification & Isolation (The "Clean" Phase)
The Core Issue: Removing Succinimide and Isomers
User Query: "My product is sticky and contains succinimide residues. Recrystallization isn't clearing the color."
Technical Insight:
Succinimide is highly water-soluble, but it can get trapped in the crystal lattice of the product if the precipitation is too rapid. The key to purification is a controlled pH swing .
Protocol 2: The pH Swing Isolation
This method leverages the acidity difference between the benzoic acid product (
) and the succinimide byproduct () and the mineral acid impurities.
Quench: Pour the reaction mixture (DMF solution) slowly into Ice Water (10 volumes) containing Sodium Bisulfite (0.1 eq) to quench any active bromine species.
Precipitation: The product may precipitate as a gum. Do not filter yet.
Reslurry/Dissolution: Adjust pH to 8.0–9.0 using 20%
. The product dissolves as the sodium salt; succinimide remains in solution.
Filtration: Filter off any insoluble mechanical impurities or tars.
Controlled Acidification:
Heat the filtrate to 40°C .
Slowly add 6N HCl dropwise.
Seed Point: At pH 4.5, add seed crystals of pure BFHBA.
Continue acidification to pH 1–2 .
Isolation: Cool to 10°C, age for 2 hours, and filter.
Wash: Wash cake with water (3x) to remove residual DMF and succinimide.
Module 3: Troubleshooting Guide (FAQ)
Q1: I see a "shoulder" peak on my HPLC eluting just after the main peak. What is it?
Diagnosis: This is likely the 2,6-dibromo-4-fluoro-3-hydroxybenzoic acid impurity.
Fix:
Immediate: Recrystallize from Toluene/Ethyl Acetate (9:1) . The dibromo species is less soluble in toluene than the mono-bromo product.
Preventative: Reduce NBS equivalents to 1.02 eq and lower reaction temperature by 5°C.
Q2: The reaction mixture turned dark red/brown.
Diagnosis: Oxidation of the phenol or free bromine accumulation.
Fix:
Ensure your NBS is white and crystalline, not yellow (degraded).
Add the sodium bisulfite quench immediately at the end of the reaction. The color should revert to pale yellow/off-white.
Q3: My yield dropped to 60% on scale-up (vs 85% in lab).
Diagnosis: Likely loss of product in the mother liquor due to DMF solubility.
Fix:
DMF is a "good solvent" for benzoic acids. If you use too much water during the quench, the DMF/Water mix will hold onto your product.
Solution: Distill off 70% of the DMF under high vacuum (<50°C) before adding the water quench. This forces the product out of solution more effectively.
Visualizing the Process Logic
The following diagram illustrates the critical decision pathways for reaction control and impurity management.
Caption: Process flow for the regioselective bromination of 4-fluoro-3-hydroxybenzoic acid, highlighting the critical divergence between the desired Para-attack and competing side reactions.
References
Preparation method of 2,4-difluoro-3-hydroxybenzoic acid. CN101020628A. Google Patents. Link
2-Bromo-4-hydroxybenzoic acid (Chemical Structure & Properties). PubChem CID 14797203. National Library of Medicine. Link
Process Development and Synthesis of Process-Related Impurities... Molecules, 2022. (Discusses NBS bromination of hydroxybenzoic acids in DMF). Link
Synthesis of 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester. ChemicalBook. (Analogous bromination conditions). Link
Reference Data & Comparative Studies
Validation
2-Bromo-4-fluoro-5-hydroxybenzoic acid vs. other halogenated benzoic acids in biological assays
Topic: 2-Bromo-4-fluoro-5-hydroxybenzoic acid vs. other halogenated benzoic acids in biological assays Content Type: Publish Comparison Guides.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Bromo-4-fluoro-5-hydroxybenzoic acid vs. other halogenated benzoic acids in biological assays
Content Type: Publish Comparison Guides.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-Bromo-4-fluoro-5-hydroxybenzoic acid (CAS 91659-19-7) represents a "privileged scaffold"—a molecular platform that balances reactivity, metabolic stability, and binding affinity. Unlike simple mono-halogenated benzoic acids, this tri-substituted core offers a unique trifecta of properties:
Orthogonal Reactivity: The 2-bromo group serves as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura), while the 5-hydroxyl group allows for etherification or esterification.
Metabolic Shielding: The 4-fluoro substituent blocks the primary site of oxidative metabolism (para-hydroxylation), significantly extending half-life compared to non-fluorinated analogs.
Electronic Modulation: The combined electron-withdrawing effects of bromine and fluorine lower the pKa of the carboxylic acid, enhancing ionic interactions within protein active sites.
This guide objectively compares 2-Bromo-4-fluoro-5-hydroxybenzoic acid against its mono- and di-halogenated counterparts, providing experimental protocols for validating its performance in biological assays.
Part 1: Physicochemical & Structural Comparison
The biological performance of benzoic acid derivatives is governed by their electronic (Hammett
) and steric profiles. The table below contrasts the subject compound with standard alternatives used in medicinal chemistry.
Table 1: Comparative Physicochemical Profile
Feature
2-Bromo-4-fluoro-5-hydroxybenzoic acid
4-Fluorobenzoic acid
2-Bromobenzoic acid
Salicylic Acid (2-OH)
Role in Discovery
Multifunctional Scaffold (Linker/Warhead)
Metabolic Blocker
Steric Probe
Anti-inflammatory Standard
pKa (COOH)
~2.4 - 2.6 (Predicted)
4.14
2.85
2.97
LogP (Lipophilicity)
~2.1
2.2
2.4
2.26
Metabolic Liability
Low (4-F blocks oxidation)
Low
Medium (Para-oxidation)
High (Glucuronidation)
Synthetic Utility
High (Br = Coupling; OH = Linker)
Low (Terminal cap)
Medium (Coupling only)
Medium (Chelation)
H-Bond Donors
2 (COOH, OH)
1 (COOH)
1 (COOH)
2 (COOH, OH)
Key Insight: The subject compound exhibits a significantly lower pKa than 4-fluorobenzoic acid due to the ortho-bromo effect (steric inhibition of resonance) and the inductive effect of the fluorine. This makes it a stronger ionic binder in basic pockets of enzymes like Matrix Metalloproteinases (MMPs) or Bacterial Gyrases .
Part 2: Biological Assay Performance
Metabolic Stability (Microsomal Clearance)
One of the primary failures in early drug discovery is rapid clearance. The 4-position of benzoic acid is a "soft spot" for Cytochrome P450 (CYP450) oxidation.
Mechanism: CYP450 enzymes typically attack the electron-rich para-position.
Comparison:
Salicylic Acid derivatives: Rapidly hydroxylated at the 4- or 5-position.
2-Bromo-4-fluoro-5-hydroxybenzoic acid: The 4-Fluorine atom acts as a metabolic blockade. The C-F bond energy (approx. 116 kcal/mol) resists oxidative cleavage, forcing metabolism to slower secondary pathways (e.g., glucuronidation of the 5-OH).
Fragment Screening (Surface Plasmon Resonance - SPR)
In FBDD, this compound is often screened against targets like PTP1B (Diabetes) or MMP-9 (Oncology).
Binding Efficiency Index (BEI):
Mono-halogenated: Often bind weakly due to lack of directional interactions.
Subject Compound: The 5-OH group can act as a hydrogen bond donor/acceptor, while the 2-Br can fill hydrophobic pockets.
Data Trend: In MMP-9 assays, 5-substituted-2-halobenzoic acids typically show a 10-50 fold improvement in IC50 over unsubstituted benzoic acid due to the displacement of active site water molecules by the halogen (Halogen Bonding).
Incubation: Incubate for 60 min at Room Temperature in the dark.
Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
Analysis: Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50. Convert to
using the Cheng-Prusoff equation.
Part 4: Visualization of Strategic Utility
The following diagram illustrates the "Decision Tree" for selecting this specific scaffold in a drug discovery campaign, highlighting why one would choose it over simpler alternatives.
Caption: Decision logic for selecting the trisubstituted scaffold. The combination of metabolic blocking (F), synthetic handle (Br), and solubility/binding (OH) drives the selection.
References
BenchChem. Research Context of 2-Bromo-5-fluoro-4-hydroxybenzoic Acid within Aromatic Chemistry. Retrieved from
National Institutes of Health (NIH) - PubChem. 2-Bromo-4-hydroxybenzoic acid Compound Summary. Retrieved from
MDPI Molecules. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Retrieved from
Toyama Chemical Co., Ltd. Garenoxacin: A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development.[2] (Contextual reference for fluoro-hydroxy-benzoic acid intermediates). Retrieved from
Journal of Medicinal Chemistry. Structure-Activity Relationship of Benzoic Acid Derivatives. (General SAR principles for halogenated benzoates). Retrieved from
Economic analysis of different synthetic pathways to 2-Bromo-4-fluoro-5-hydroxybenzoic acid
An Economic Analysis of a Key Synthetic Pathway to 2-Bromo-4-fluoro-5-hydroxybenzoic Acid: A Guide for Researchers and Drug Development Professionals Introduction 2-Bromo-4-fluoro-5-hydroxybenzoic acid is a highly functi...
Author: BenchChem Technical Support Team. Date: February 2026
An Economic Analysis of a Key Synthetic Pathway to 2-Bromo-4-fluoro-5-hydroxybenzoic Acid: A Guide for Researchers and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-5-hydroxybenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms, makes it a versatile building block for the synthesis of complex molecules, including pharmaceutical ingredients and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making the efficient and economical synthesis of this compound a critical consideration for researchers.
This guide provides an in-depth economic and practical analysis of a proposed synthetic pathway to 2-Bromo-4-fluoro-5-hydroxybenzoic acid, starting from a commercially available precursor. We will delve into the rationale behind the chosen pathway, provide a detailed experimental protocol, and present a cost analysis of the required reagents. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions regarding the synthesis of this important intermediate.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule suggests that the bromine atom can be installed via a late-stage electrophilic aromatic substitution reaction. The most logical precursor for this transformation is 4-fluoro-5-hydroxybenzoic acid. However, a more readily available and economically viable starting material is 4-fluoro-3-hydroxybenzoic acid . The proposed synthetic pathway, therefore, involves the direct electrophilic bromination of 4-fluoro-3-hydroxybenzoic acid.
The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The hydroxyl group at C-3 is a strongly activating, ortho-, para- directing group. The para position is occupied by the carboxylic acid. The two ortho positions are C-2 and C-4, with C-4 being blocked by the fluorine atom. The fluorine atom at C-4 is a moderately activating, ortho-, para- directing group. The carboxylic acid at C-1 is a deactivating, meta- directing group. The powerful activating and directing effect of the hydroxyl group is expected to predominantly direct the incoming electrophile (bromine) to the C-2 position, yielding the desired product, 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Experimental Protocol
This protocol is based on established procedures for the bromination of substituted benzoic acids and is adapted for the specific synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Materials:
4-Fluoro-3-hydroxybenzoic acid
N-Bromosuccinimide (NBS)
Glacial Acetic Acid
Distilled water
Sodium thiosulfate (for quenching)
Ethyl acetate (for extraction)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard glassware for filtration and crystallization
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-fluoro-3-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
Addition of Brominating Agent: To the stirred solution, add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes. An exothermic reaction may be observed.
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold distilled water with vigorous stirring. A precipitate should form.
Workup: If any unreacted bromine is present (indicated by a persistent yellow/orange color), add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water.
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Drying: Dry the purified product under vacuum to a constant weight.
Economic Analysis
An economic analysis of this synthetic pathway was conducted based on the current market prices of the starting material and key reagents. The costs are estimated for laboratory-scale synthesis.
Reagent
Supplier Example(s)
Price (USD)
Quantity
Cost per Gram/mL
4-Fluoro-3-hydroxybenzoic acid
ChemicalBook, Manchester Organics, ChemScene
~$15.00 - $18.00
1 g
$15.00 - $18.00
N-Bromosuccinimide (NBS)
Tokyo Chemical Industry, Oakwood Chemical, GFS Chemicals, IndiaMART, Apollo Scientific
~$0.29 - $2.30
1 g (bulk pricing is significantly lower)
$0.29 - $2.30
Glacial Acetic Acid
Sigma-Aldrich, The Lab Depot, Express Chemical
~$0.08 - $0.11
1 mL
$0.08 - $0.11
Estimated Cost of Synthesis (per gram of product):
Assuming a theoretical yield of 80% for the bromination reaction, the estimated cost to synthesize one gram of 2-Bromo-4-fluoro-5-hydroxybenzoic acid via this pathway is primarily driven by the cost of the starting material, 4-fluoro-3-hydroxybenzoic acid. The contribution from NBS and acetic acid is relatively minor, especially when purchased in larger quantities.
Starting Material Cost: ~$15.00 - $18.00 per gram.
Reagent Cost: ~$0.50 - $2.50 per gram of product.
Total Estimated Cost:~$15.50 - $20.50 per gram (at laboratory scale).
It is important to note that these costs are estimates and can vary based on supplier, purity, and quantity purchased. For industrial-scale production, the cost per gram would be significantly lower due to bulk purchasing of raw materials.
Safety and Environmental Considerations
The proposed synthetic pathway involves the use of hazardous chemicals and requires appropriate safety precautions.
Brominating Agents: N-Bromosuccinimide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine, which can be released during the reaction, is highly corrosive and toxic upon inhalation.[1][2][3]
Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. It should also be handled in a fume hood with appropriate PPE.
Reaction Hazards: Bromination reactions can be exothermic. The addition of the brominating agent should be done carefully to control the reaction temperature.
Waste Disposal: Halogenated organic waste and acidic aqueous waste should be disposed of according to institutional and local environmental regulations.
A thorough risk assessment should be conducted before carrying out this synthesis.[1]
Caption: Experimental workflow with integrated safety considerations.
Conclusion
The direct bromination of commercially available 4-fluoro-3-hydroxybenzoic acid presents a concise and economically feasible route for the laboratory-scale synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid. The primary cost driver is the starting material, and the overall process is straightforward, utilizing common laboratory reagents and techniques. While the inherent hazards of bromination reactions necessitate careful handling and adherence to safety protocols, this pathway offers a practical approach for researchers requiring this valuable synthetic intermediate. For larger-scale production, optimization of reaction conditions and sourcing of bulk starting materials would be crucial for further cost reduction.
References
[1] Bromination safety - YouTube. (2024, June 7). Retrieved from
N-Bromosuccinimide | 128-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. Retrieved from
Acetic acid 99-100 for synthesis 64-19-7 - Sigma-Aldrich. Retrieved from
[4] N-Bromosuccinimide - Oakwood Chemical. Retrieved from
[5] N-BROMOSUCCINIMIDE, 98% - GFS Chemicals. Retrieved from
[6] 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 - ChemicalBook. (2026, January 13). Retrieved from
[7] N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers - IndiaMART. Retrieved from
[8] 128-08-5 Cas No. | N-Bromosuccinimide - Apollo Scientific. Retrieved from
[9] China 4-Fluoro-3-hydroxy Benzoic Acid 51446-31-2 Suppliers, Manufacturers, Factory - VERYCHEM. Retrieved from
[10] Acetic Acid, Glacial, ACS Grade for Synthesis & Analysis | LabChem Inc. - The Lab Depot. Retrieved from
[11] 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 - Manchester Organics. Retrieved from
[12] Acetic Acid Price - Historical & Current | Intratec.us. (2026, January 8). Retrieved from
[13] Glacial Acetic Acid | Industrial Grade | Bulk Supply - Express Chemical. Retrieved from
[14] Acetic Acid Prices 2024: Chart, Trends, Demand and Forecast - Credence Research. Retrieved from
[15] 4-fluoro-3-hydroxybenzoic acid - HANGZHOU HONGQIN PHARMTECH CO.,LTD. Retrieved from
[2] Bromine handling and safety | DOCX - Slideshare. Retrieved from
[16] 51446-31-2 | 4-Fluoro-3-hydroxybenzoic acid - ChemScene. Retrieved from
[17] Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from
Navigating the Maze of Specificity: A Comprehensive Guide to Investigating the Cross-Reactivity of 2-Bromo-4-fluoro-5-hydroxybenzoic Acid in Biological Systems
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specifi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate the cross-reactivity profile of a novel small molecule, using 2-Bromo-4-fluoro-5-hydroxybenzoic acid as a central case study. While specific biological data for this compound is not yet widely published, its structure—a halogenated hydroxybenzoic acid—suggests potential interactions with a range of biological targets, making it an excellent candidate for a thorough cross-reactivity investigation.
The principles and protocols outlined herein are designed to be a self-validating system, emphasizing not just the "how" but the critical "why" behind each experimental choice. By systematically evaluating interactions across the kinome, GPCRome, and other key protein families, alongside assessing metabolic stability and general cytotoxicity, a robust and reliable specificity profile can be constructed.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The unique arrangement of bromine and fluorine atoms on the hydroxybenzoic acid scaffold of our subject molecule can significantly influence its electronic properties, membrane permeability, and potential for forming specific interactions like halogen bonds with protein targets.[1][2] Such structural motifs are common in medicinal chemistry and can contribute to both desired on-target activity and undesired off-target binding.[1][2] Therefore, a proactive and comprehensive approach to identifying these off-target interactions is not just a regulatory requirement but a cornerstone of efficient and successful drug development. Early identification of potential liabilities allows for medicinal chemistry efforts to be directed towards improving selectivity, thereby reducing the risk of costly failures in later stages.[3][4]
This guide will navigate through a multi-tiered experimental strategy, beginning with broad panel screens to identify potential areas of concern, followed by more focused secondary assays to confirm and quantify these interactions.
Tier 1: Broad Spectrum Screening for Off-Target Liabilities
The initial phase of a cross-reactivity investigation involves casting a wide net to identify any potential interactions with major classes of drug targets. This is typically achieved through high-throughput screening against large, diverse panels of proteins.
Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, they are a major class of drug targets. However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge for achieving inhibitor selectivity.[5][6]
Rationale: A broad kinase screen is essential to identify any unintended inhibition of kinases, which could lead to a range of side effects.[6]
A high-throughput method, such as the ADP-Glo™ Kinase Assay, can be employed to screen 2-Bromo-4-fluoro-5-hydroxybenzoic acid against a panel of several hundred kinases.[7][8] This assay measures the amount of ADP produced during the kinase reaction, with a decrease in the luminescent signal indicating inhibition.[7]
Preparation: A panel of purified kinases is prepared in assay plates.
Compound Addition: 2-Bromo-4-fluoro-5-hydroxybenzoic acid is added at a fixed concentration (e.g., 1 µM and 10 µM) to the kinase-containing wells.[7]
Reaction Initiation: The kinase reaction is initiated by the addition of the respective kinase substrate and ATP.
Incubation: The reaction is allowed to proceed for a set time (e.g., 1 hour).[7]
Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and convert the produced ADP into a luminescent signal.
Data Analysis: The luminescence is measured, and the percent inhibition for each kinase is calculated relative to positive and negative controls.
G Protein-Coupled Receptor (GPCR) Screening
GPCRs constitute the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[9][10] Off-target interactions with GPCRs can lead to a wide array of physiological side effects.
Rationale: Screening against a panel of GPCRs is crucial to identify any unintended agonistic or antagonistic activity that could result in adverse effects.[11][12]
Recommended Approach: Functional GPCR Assays
Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, provide a more physiologically relevant assessment of compound activity compared to simple binding assays.[10][11][13]
Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs
Cell Culture: Cells engineered to express the Gq-coupled GPCR of interest are seeded in microplates.
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
Compound Addition: 2-Bromo-4-fluoro-5-hydroxybenzoic acid is added to the wells.
Signal Detection: The plate is read in a fluorescence plate reader to measure the baseline fluorescence.
Agonist Addition: A known agonist for the receptor is added to stimulate a calcium response.
Data Analysis: The change in fluorescence in the presence of the test compound is compared to controls to determine any agonistic or antagonistic activity.
Tier 2: Deeper Dive into Confirmed Hits and Cytotoxicity Assessment
Any "hits" identified in the broad panel screens require further investigation to confirm the interaction and determine the potency of the off-target effect. In parallel, it is essential to assess the general cytotoxicity of the compound.
Determination of Off-Target Potency (IC50/EC50)
For any confirmed off-target interactions, a dose-response analysis should be performed to determine the concentration at which the compound elicits a half-maximal effect (IC50 for inhibition or EC50 for activation).
Rationale: Quantifying the potency of off-target interactions is critical for assessing the potential for in vivo side effects. A large window between the on-target and off-target potencies is desirable.
Recommended Approach: Dose-Response Assays
The same assay formats used in the initial screens (e.g., ADP-Glo™ for kinases, calcium flux for GPCRs) can be used to generate dose-response curves. The compound is tested across a range of concentrations (typically in a serial dilution).
Cellular Cytotoxicity Assays
Cytotoxicity assays are used to measure the ability of a compound to cause cell damage or death.[14][15] This is a crucial early assessment to flag compounds that may have general toxicity unrelated to specific protein interactions.
Rationale: High cytotoxicity can be a major roadblock in drug development, and understanding the cytotoxic potential of a compound is essential for interpreting other biological data.[14][16]
Recommended Approach: LDH Release Assay
The lactate dehydrogenase (LDH) release assay is a common method to assess cytotoxicity by measuring the leakage of this enzyme from cells with damaged plasma membranes.[14]
Experimental Protocol: LDH Cytotoxicity Assay
Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate.
Compound Treatment: The cells are treated with a range of concentrations of 2-Bromo-4-fluoro-5-hydroxybenzoic acid.
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).
Supernatant Collection: A portion of the cell culture supernatant is transferred to a new plate.
LDH Reaction: The LDH detection reagent is added to the supernatant.
Absorbance Measurement: The absorbance is measured at the appropriate wavelength.
Data Analysis: The amount of LDH release is calculated relative to a positive control (cells lysed to release all LDH) and a negative control (untreated cells).
Tier 3: Investigating Metabolic Stability
The metabolic stability of a compound is its susceptibility to being broken down by metabolic enzymes, primarily in the liver.[17][18] Poor metabolic stability can lead to low bioavailability and a short duration of action.
Rationale: Assessing metabolic stability is a key component of early ADME (absorption, distribution, metabolism, and excretion) profiling and helps to predict the in vivo behavior of a compound.[16][19][20]
Recommended Approach: In Vitro Metabolic Stability Assay with Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are a cost-effective way to determine the intrinsic clearance of a drug candidate.[16][20]
Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system is prepared.
Compound Incubation: 2-Bromo-4-fluoro-5-hydroxybenzoic acid is added to the reaction mixture and incubated at 37°C.
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by adding a solvent like acetonitrile.
Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[18][19]
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in structured tables. This allows for a quick assessment of the compound's performance against various off-targets and in different assays.
Table 2: Comparative Off-Target Potency and Cytotoxicity
Assay
Test Compound (IC50/EC50/CC50)
Control Compound 1 (IC50/EC50/CC50)
Control Compound 2 (IC50/EC50/CC50)
On-Target Activity
[Value]
[Value]
[Value]
Off-Target Kinase A
> 10 µM
[Value]
[Value]
Off-Target GPCR B
5.2 µM
[Value]
[Value]
HepG2 Cytotoxicity
25 µM
[Value]
[Value]
Table 3: In Vitro Metabolic Stability
Species
t1/2 (min)
CLint (µL/min/mg protein)
Human
45
15.4
Rat
20
34.7
Mouse
12
57.8
Visualizing the Path Forward: Diagrams for Clarity
Experimental Workflow
Caption: A tiered approach to investigating small molecule cross-reactivity.
Potential Off-Target Signaling Pathway
Caption: Hypothetical antagonism of a Gq-coupled GPCR signaling pathway.
Conclusion
A thorough investigation of the cross-reactivity of a novel small molecule like 2-Bromo-4-fluoro-5-hydroxybenzoic acid is a non-negotiable aspect of modern drug discovery. By adopting a systematic, multi-tiered approach that combines broad panel screening with focused secondary assays and early ADME profiling, researchers can build a comprehensive and reliable specificity profile. This not only de-risks the progression of a compound through the development pipeline but also provides a solid foundation for any subsequent IND-enabling studies. The methodologies and insights provided in this guide are intended to empower research teams to navigate the complexities of off-target interactions and make informed decisions on the path to developing safer and more effective medicines.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved February 14, 2026, from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 14, 2026, from [Link]
Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved February 14, 2026, from [Link]
Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
A-Quick-Beginner-s-Guide-to-Tissue-Cross-Reactivity-Studies-in-Biologic-Development. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved February 14, 2026, from [Link]
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 14, 2026, from [Link]
AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved February 14, 2026, from [Link]
Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 14, 2026, from [Link]
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved February 14, 2026, from [Link]
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 14, 2026, from [Link]
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved February 14, 2026, from [Link]
Precision for Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved February 14, 2026, from [Link]
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved February 14, 2026, from [Link]
Wanka, L., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2309.
Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved February 14, 2026, from [Link]
Taylor & Francis. (n.d.). Cross reactivity – Knowledge and References. Retrieved February 14, 2026, from [Link]
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved February 14, 2026, from [Link]
ION Biosciences. (n.d.). GPCR Assay Services. Retrieved February 14, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 8). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Retrieved February 14, 2026, from [Link]
ResearchGate. (2018, April). Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Retrieved February 14, 2026, from [Link]
Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(2), 2314-2345.
Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1536-1542.
Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology, 13, 989401.
Li, Y., et al. (2022).
Pichler, W. J. (2022). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Allergy, 3, 843119.
PubChem. (n.d.). 2-Bromo-4-hydroxybenzoic acid. Retrieved February 14, 2026, from [Link]
Gültuna, S., et al. (2022). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub, 1(1), 1-7.
Zhang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 70, 128812.
MDPI. (2026, January 7). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved February 14, 2026, from [Link]
ResearchGate. (2026, January 9). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved February 14, 2026, from [Link]
PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Retrieved February 14, 2026, from [Link]